molecular formula C10H10ClNO2S B13151491 2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide

2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide

Cat. No.: B13151491
M. Wt: 243.71 g/mol
InChI Key: ORDXMPHCKBSKBR-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C10H10ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to an ethane chain, which is further substituted with a chloro group and an ethynylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide typically involves a multi-step process. One common method includes the following steps:

    Preparation of 3-ethynylaniline: This can be achieved by the Sonogashira coupling reaction between 3-iodoaniline and acetylene in the presence of a palladium catalyst.

    Formation of 2-chloroethanesulfonyl chloride: This intermediate can be synthesized by the chlorination of ethanesulfonyl chloride.

    Coupling Reaction: The final step involves the reaction between 3-ethynylaniline and 2-chloroethanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide in aqueous or organic solvents.

    Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amines.

Scientific Research Applications

2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting sulfonamide-sensitive enzymes.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of sulfonamide derivatives with biological targets.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The ethynyl group can participate in π-π interactions with aromatic residues, further stabilizing the binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-phenyl)ethane-1-sulfonamide
  • 2-Chloro-N-(3-ethynylphenyl)propane-1-sulfonamide
  • 2-Bromo-N-(3-ethynylphenyl)ethane-1-sulfonamide

Uniqueness

2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide is unique due to the presence of both a chloro group and an ethynyl group, which confer distinct reactivity and binding properties. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C10H10ClNO2S

Molecular Weight

243.71 g/mol

IUPAC Name

2-chloro-N-(3-ethynylphenyl)ethanesulfonamide

InChI

InChI=1S/C10H10ClNO2S/c1-2-9-4-3-5-10(8-9)12-15(13,14)7-6-11/h1,3-5,8,12H,6-7H2

InChI Key

ORDXMPHCKBSKBR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NS(=O)(=O)CCCl

Origin of Product

United States

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